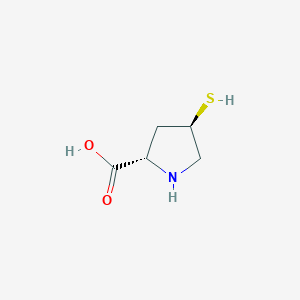

(4R)-4-Mercapto-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNANFOWNSGDJL-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067274-85-4 | |

| Record name | (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4r 4 Mercapto L Proline and Its Protected Derivatives

Stereoselective Synthetic Routes to (4R)-4-Mercapto-L-proline

Stereoselective synthesis is crucial for producing enantiomerically pure this compound. The methods employed focus on establishing the correct configuration at both the α-carbon (C2) and the substituted γ-carbon (C4).

The most common and practical route to this compound utilizes the inexpensive and commercially available amino acid (2S,4R)-4-Hydroxy-L-proline (Hyp) as a chiral starting material. nih.govcaymanchem.comsigmaaldrich.com This approach leverages the inherent stereochemistry of the precursor to establish the desired configuration of the final product. The core transformation involves the conversion of the C4 hydroxyl group into a thiol functionality.

This conversion typically requires a two-step process involving an inversion of stereochemistry at the C4 position. A direct substitution of the hydroxyl group is difficult, so it is first converted into a good leaving group. A common strategy involves a Mitsunobu reaction, which proceeds with a clean inversion of configuration. nih.gov For instance, the hydroxyl group can react with thiolacetic acid under Mitsunobu conditions to yield a thioacetate (B1230152) with the inverted (4S) configuration. nih.gov Subsequent hydrolysis of the thioacetate reveals the free thiol.

Alternatively, a double inversion sequence can be employed. The (4R)-hydroxyl group is first converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile in an SN2 reaction to give a (4S)-substituted intermediate. This intermediate is then subjected to a second SN2 reaction with a sulfur nucleophile, such as potassium thioacetate, to invert the stereocenter back to the desired (4R) configuration for the mercapto group. chemrxiv.org A specific method involves converting N-terminal Boc-4R-hydroxyproline to 4S-bromoproline, followed by an SN2 reaction with potassium thioacetate to introduce the mercapto group with the correct (4R) stereochemistry. chemrxiv.org

| Step | Reagents/Conditions | Intermediate/Product | Stereochemistry at C4 |

| Starting Material | - | (2S,4R)-4-Hydroxy-L-proline | R |

| Activation | TsCl, Pyridine | (2S,4R)-4-Tosyloxy-L-proline derivative | R |

| First SN2 | e.g., Sodium Azide | (2S,4S)-4-Azido-L-proline derivative | S |

| Reduction | H2, Pd/C | (2S,4S)-4-Amino-L-proline derivative | S |

| Conversion to Thiol | (Not a direct route for mercapto) | - | - |

| Alternative (Direct Inversion) | DEAD, PPh3, Thiolacetic Acid (Mitsunobu) | (2S,4S)-4-Acetylthio-L-proline derivative | S |

| Alternative (Inversion via Halide) | PBr3 or similar | (2S,4S)-4-Bromo-L-proline derivative | S |

| Second SN2 | Potassium Thioacetate (KSAc) | (2S,4R)-4-Acetylthio-L-proline derivative | R |

| Deprotection | Mild Base (e.g., NH3 in MeOH) | This compound | R |

Achieving regioselectivity at the C4 position is inherent when starting with (2S,4R)-4-Hydroxy-L-proline, as the hydroxyl group provides a specific site for chemical modification. nih.gov The challenge lies in performing the desired chemical transformations without affecting other parts of the molecule, namely the carboxylic acid and secondary amine functionalities, which are typically protected during synthesis.

Key strategies for C4 functionalization include:

Mitsunobu Reaction : This reaction allows for the stereospecific inversion of the C4 hydroxyl group by direct displacement with a sulfur nucleophile like thioacetic acid. nih.govnih.gov This is a highly reliable method for introducing the thiol precursor with the opposite stereochemistry in a single step.

Sulfonylation and Displacement : The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, transforming it into an excellent leaving group. nih.gov This activated position is then susceptible to nucleophilic substitution by a protected thiol source. This two-step process (activation followed by substitution) allows for a wide range of sulfur nucleophiles to be used. nih.gov

Halogenation and Displacement : Reagents like phosphorus tribromide can convert the C4 hydroxyl into a bromide, which can then be displaced by a sulfur nucleophile. chemrxiv.org This approach provides a robust leaving group for the subsequent SN2 reaction.

These regioselective strategies are fundamental to the "proline editing" techniques used in solid-phase synthesis. nih.gov

Distinct from chiral pool approaches, de novo syntheses build the pyrrolidine (B122466) ring from acyclic precursors using asymmetric catalysis to control the stereochemistry. nih.gov While methods for the enantioselective synthesis of pyrrolidines are well-established, the direct incorporation of a mercapto group at the C4 position during ring construction is less common. chemrxiv.orgnih.gov Generally, a latent functionality is introduced which can be converted to a thiol group in later steps.

Prominent catalytic methods for pyrrolidine synthesis include:

[3+2] Cycloadditions : Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for constructing the pyrrolidine ring. nih.gov To adapt this for 4-mercapto-L-proline synthesis, the alkene or imine precursor would need to contain a protected thiol or a group convertible to a thiol.

Organo-SOMO Catalysis : A SOMO-activated enantioselective [3+2] coupling of aldehydes and olefins can generate complex pyrrolidine structures with high enantiocontrol. nih.gov This strategy could be applied by choosing an olefin substrate bearing the necessary sulfur functionality.

Intramolecular Hydroamination : Brønsted acid-catalyzed intramolecular hydroamination of alkenes provides an efficient route to chiral pyrrolidines. chemrxiv.org The synthesis of this compound via this route would require an amino-alkene precursor with a protected thiol at the appropriate position to ensure correct cyclization and functionalization.

These catalytic methods offer high versatility but often require more complex starting materials and optimization compared to the more direct chiral pool synthesis starting from hydroxyproline (B1673980).

Chemoenzymatic Synthetic Approaches and Biocatalytic Considerations

The synthesis of enantiomerically pure this compound and its derivatives presents a significant challenge due to the presence of multiple stereocenters. Chemoenzymatic methods have emerged as a powerful strategy to address this, leveraging the high stereoselectivity of enzymes for the key chiral resolution or asymmetric synthesis steps, in combination with efficient chemical transformations. These approaches offer advantages in terms of milder reaction conditions, reduced environmental impact, and high enantiopurity of the final products.

A prominent chemoenzymatic strategy for obtaining the proline scaffold with the desired stereochemistry at the C4 position involves the kinetic resolution of a racemic precursor. This is often followed by chemical modifications to introduce the mercapto group. One of the most well-documented and efficient biocatalysts for the resolution of proline derivatives is Candida antarctica lipase (B570770) B (CAL-B).

A key intermediate in a potential chemoenzymatic route to this compound is a 4-substituted proline derivative that can be resolved enzymatically. For instance, the kinetic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester provides a valuable chiral building block. In this process, CAL-B selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess.

The (R)-enantiomer of the 4-oxo-proline derivative, obtained from the enzymatic resolution, can then be subjected to a series of chemical transformations. This typically involves a stereoselective reduction of the ketone at the C4 position to yield a cis-4-hydroxyproline derivative. Subsequent conversion of the hydroxyl group to a thiol, for example, via a Mitsunobu reaction with a thiolating agent or through activation and displacement with a sulfur nucleophile, can then lead to the desired this compound scaffold.

Detailed Research Findings on the Enzymatic Resolution of a 4-Oxoproline Precursor

Research has demonstrated the high efficiency of Candida antarctica lipase B (CAL-B) in the kinetic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer with high enantiomeric excess.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (ee_s, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | rac-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | 51 | >99.5 | >200 |

The data clearly indicates the exceptional enantioselectivity of CAL-B for this substrate, achieving over 99.5% enantiomeric excess for the desired (R)-enantiomer at a conversion of 51%. This high level of stereochemical control is fundamental for the subsequent chemical steps to produce enantiomerically pure this compound.

Biocatalytic considerations for such a process include the choice of solvent, temperature, and pH, all of which can influence the activity and stability of the enzyme. Immobilization of the lipase is also a common strategy to improve its reusability and simplify the purification of the product. The combination of a highly selective enzymatic step with robust chemical transformations exemplifies a powerful chemoenzymatic approach for the synthesis of complex chiral molecules like this compound.

Chemical Reactivity and Derivatization Strategies for Research Applications

Thiol Group Reactivity in Conjugation and Crosslinking Reactions

The sulfhydryl (thiol) group at the C4 position is the primary site of chemical reactivity, enabling a range of conjugation and crosslinking strategies analogous to those used with cysteine residues.

The thiol group of (4R)-4-Mercapto-L-proline can undergo oxidation to form a disulfide bond. This reaction is fundamental in peptide and protein chemistry for the formation of intramolecular or intermolecular linkages, which are crucial for defining and stabilizing three-dimensional structures. The incorporation of 4-mercaptoproline into a peptide sequence allows for the creation of disulfide bridges with a defined stereochemical orientation, which can influence the peptide's conformation and biological activity. iris-biotech.deiris-biotech.de The oxidative folding of peptides containing cysteine is a complex process, and the introduction of a proline residue, such as a mercaptoproline derivative, can significantly dictate the folding pathways. nih.gov The cis-trans isomerization of the amide bond preceding the proline ring can be a rate-determining step in the folding process, and the nature of the substituent at the C4 position can influence this equilibrium. nih.gov Oxidation of the thiol can be achieved using various reagents, including air (oxygen), hydrogen peroxide, or in biological systems, through enzymatic processes or disulfide exchange with molecules like oxidized glutathione. nih.gov Furthermore, the thiol group in 4-mercaptoproline derivatives can be oxidized to more highly oxidized sulfur species, such as sulfoxides and sulfones, which can modulate the steric and electronic properties of the molecule. nih.gov

Thiol alkylation is a robust and widely used method for forming stable thioether bonds. The nucleophilic thiol group of this compound readily reacts with electrophiles such as alkyl halides. This reaction has been effectively employed in the synthesis of macrocyclic peptides. For instance, a derivative of 4-mercaptoproline, (2S,4S)-4-mercaptoproline, has been used for bis-thioether crosslinking in peptide-foldamer hybrids. nih.gov In this strategy, the mercaptoproline residue and a cysteine residue within the peptide sequence are reacted with a bifunctional alkylating agent, such as a dibromoalkane, to form a cyclic structure. nih.gov This "stapling" technique can enhance the helical conformation of peptides, leading to improved binding affinity for their biological targets and increased cell permeability. nih.gov

The thiol group also participates in "click chemistry" reactions, most notably the thiol-ene reaction. This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether linkage. nih.gov The thiol-ene reaction is characterized by its high efficiency, orthogonality to many other functional groups, and compatibility with aqueous conditions, making it ideal for bioconjugation. nih.gov While direct examples with this compound are not extensively documented in the provided search results, the reactivity of its thiol group makes it a prime candidate for such conjugations with alkene-modified biomolecules or surfaces.

| Reaction Type | Reactant | Functional Group | Product Linkage | Key Features |

| Disulfide Formation | Oxidizing Agent | Thiol (-SH) | Disulfide (-S-S-) | Reversible, important for peptide structure |

| Thiol Alkylation | Alkyl Halide | Thiol (-SH) | Thioether (-S-R) | Stable, used in macrocyclization |

| Thiol-ene Reaction | Alkene | Thiol (-SH) | Thioether (-S-R) | "Click" chemistry, high efficiency |

Derivatization for Analytical and Spectroscopic Probes

The reactivity of the thiol group allows for the attachment of various reporter molecules, transforming this compound into a valuable tool for analytical and spectroscopic studies.

Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems. nih.govpeptide.com The thiol group of this compound can be selectively targeted with a variety of fluorescent dyes that are commercially available with thiol-reactive functionalities, such as maleimides or iodoacetamides. This allows for the site-specific incorporation of a fluorescent probe into a peptide or small molecule. Commonly used fluorophores for this purpose include fluorescein, rhodamine, and cyanine (B1664457) dyes. sb-peptide.com The choice of fluorophore depends on the specific application, considering factors like quantum yield, photostability, and the desired excitation and emission wavelengths. nih.gov

Biotinylation, the covalent attachment of biotin (B1667282), is another important derivatization strategy. sigmaaldrich.com The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is widely exploited for detection, purification, and immobilization of biomolecules. nih.gov Thiol-reactive biotinylation reagents, such as biotin-maleimide, can be used to attach a biotin tag to the thiol group of this compound. This enables the resulting biotinylated molecule to be used in a variety of applications, including immunoassays and affinity chromatography. sigmaaldrich.com

| Derivatization | Reagent Type | Application |

| Fluorescent Labeling | Maleimide- or Iodoacetamide-activated fluorophore | Bioimaging, FRET studies, immunoassays |

| Biotinylation | Maleimide-activated biotin | Affinity purification, detection, immobilization |

Stable isotope labeling is an indispensable tool in modern chemical and biological research, particularly in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.com Incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into this compound can provide valuable insights into reaction mechanisms, metabolic pathways, and the three-dimensional structure of molecules. silantes.com

The synthesis of isotopically labeled L-proline has been achieved from correspondingly labeled L-glutamic acid. researchgate.net This synthetic route involves the ring closure of L-glutamic acid to form L-5-oxoproline, followed by selective reduction. researchgate.net A similar strategy could be adapted to synthesize isotopically labeled this compound. Once incorporated into a peptide or other molecule, the stable isotope label serves as a probe. In mass spectrometry, the mass shift due to the isotope allows for the differentiation and quantification of molecules in complex mixtures. In NMR spectroscopy, the presence of isotopes like ¹³C and ¹⁵N enables the use of multidimensional techniques to determine the structure and dynamics of molecules in solution. silantes.com

Formation of Complex Scaffolds and Ring Systems via this compound

The constrained cyclic structure of the proline ring, combined with the reactive handle of the thiol group, makes this compound an excellent starting point for the synthesis of complex molecular scaffolds and ring systems. Proline and its derivatives are known to act as efficient stereochemical spacers and can induce specific secondary structures, such as β-turns, in peptides. nih.goviris-biotech.de

The thiol group can be used as an anchor point for building larger, more complex structures. For example, as discussed in the context of thiol alkylation, it can participate in intramolecular cyclization reactions to form macrocyclic peptides. nih.gov Such cyclic structures often exhibit enhanced biological activity and stability compared to their linear counterparts due to their reduced conformational flexibility. uni-kiel.denih.gov The synthesis of a macrocyclic peptide-foldamer hybrid using a mercaptoproline derivative highlights the utility of this approach in creating structurally complex and biologically active molecules. nih.gov

Furthermore, the proline scaffold itself has been utilized in the synthesis of novel enantiopure compounds, such as neonicotinoid analogs. nih.gov The inherent chirality and rigidity of the proline ring provide a template for the stereoselective synthesis of new chemical entities. The addition of the mercapto group at the C4 position offers a versatile point for further chemical modification and the construction of diverse molecular architectures.

Applications in Peptide and Protein Conformational Studies

Incorporation into Peptides for Conformational Control

The rigid, cyclic structure of the proline ring inherently restricts the conformational flexibility of a peptide backbone. nih.govyoutube.com The addition of a mercapto group at the 4R position introduces a versatile chemical handle without disrupting the fundamental structural influence of the proline residue. This allows for its use in creating peptides with defined and stable three-dimensional shapes. nih.gov

(4R)-4-Mercapto-L-proline has been effectively used as a component in "stapled" peptides to stabilize β-hairpin structures. nih.govnih.gov Peptide stapling involves creating an intramolecular cross-link to lock the peptide into a specific secondary structure. The thiol group of this compound provides an ideal anchor point for creating such staples. nih.gov

In one study, this compound was incorporated into a short peptide sequence designed to form a β-hairpin. nih.gov An intramolecular staple was formed by cross-linking the thiol group of mercaptoproline with another amino acid in the sequence. The resulting stapled peptide, Δ4MP-m, demonstrated a significantly higher degree of β-hairpin structure compared to its unstapled counterpart, Δ4MP-a, as measured by circular dichroism (CD) spectroscopy. nih.gov This stabilization imparts enhanced resistance to degradation, a desirable property for therapeutic peptide development. nih.gov

Table 1: Comparison of Stapled vs. Unstapled β-Hairpin Peptides

| Peptide Analogue | Description | Degree of Structure (Relative to HP7) | Thermal Stability (T₅₀) |

|---|---|---|---|

| ΔHP7 | Parent unstapled peptide | 1.00 | 36°C |

| Δ4MP-a | Unstapled, contains this compound | 1.01 | 35°C |

| Δ4MP-m | Stapled via this compound | 1.41 | 41°C |

Data adapted from research on stapled β-hairpins featuring 4-mercaptoproline. nih.gov

For 4-substituted prolines, non-electron-withdrawing substituents at the 4R position, such as a mercapto group, favor a Cγ-endo ring pucker. nih.gov This conformational preference can influence the local peptide geometry and stabilize specific turn motifs or extended structures like the PPII helix, which is crucial for many protein-protein interactions. nih.govnih.gov The ability to bias the ring pucker and, consequently, the peptide's secondary structure makes this compound a valuable building block in peptidomimetic design. researchgate.net

Role in Native Chemical Ligation (NCL) and Related Bioconjugation Techniques

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. mdpi.com The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. This compound allows for NCL to be performed at proline residues, expanding the scope of this essential methodology. chemrxiv.orgnih.gov

The NCL reaction at an N-terminal this compound proceeds through a two-step mechanism: a reversible transthioesterification followed by an irreversible intramolecular S→N acyl transfer. chemrxiv.org Research has shown that NCL reactions using mercaptoproline can be sluggish, often stalling after the initial thioester exchange, with the S-acyl intermediate being the major species observed. chemrxiv.orgnih.govchemrxiv.org

Computational and mechanistic studies investigated the reason for this inefficient S→N acyl transfer. chemrxiv.orgnih.gov It was determined that the slow step is not caused by ring strain in the bicyclic tetrahedral intermediate formed during the acyl transfer. nih.gov Instead, this intermediate has a low energy barrier for reverting to the S-acyl thioester intermediate. This means the reverse reaction (reversion to thioester) occurs more readily than the forward reaction (elimination to form the stable amide bond). chemrxiv.orgchemrxiv.org To overcome this, researchers found that using a buffer capable of general acid/base catalysis, such as 2 M imidazole, can significantly promote the S→N acyl transfer step and drive the reaction to completion. chemrxiv.orgnih.gov

For NCL to be successful at an N-terminal mercaptoproline, the stereochemistry at the 4-position is critical. chemrxiv.org The reaction proceeds efficiently only when the (4R) stereoisomer is used. The corresponding (4S)-mercaptoproline does not facilitate the crucial S→N acyl transfer step. chemrxiv.org

The reason for this strict stereochemical requirement lies in the conformational preferences of the proline ring. The 4S-substituted proline prefers an endo ring pucker. This conformation positions the proline's secondary amine in a way that hinders its ability to perform the necessary nucleophilic attack on the S-acyl carbonyl group. chemrxiv.org Consequently, the reaction cannot proceed beyond the initial thioester exchange. In contrast, the 4R stereoisomer allows for the necessary proximity between the reacting groups, enabling the intramolecular rearrangement that forms the native peptide bond. chemrxiv.org

Design of Constrained Peptide Scaffolds and Cyclization Strategies

Constraining peptides into a fixed conformation can enhance their biological activity, stability, and cell permeability. purdue.eduplos.org this compound is an excellent tool for designing such constrained scaffolds due to the reactive thiol group, which serves as a handle for various cyclization strategies. nih.govresearchgate.net

The most prominent strategy involves peptide "stapling," where the thiol group is used to form an intramolecular bridge with another residue in the peptide chain. nih.govnih.gov This approach has been successfully used to create stabilized β-hairpins that can mimic structural motifs at protein-protein interaction interfaces, making them promising scaffolds for developing new therapeutic agents. nih.gov The cyclization constrains the peptide, reducing its conformational entropy and often leading to higher binding affinity for its biological target. plos.org The use of this compound in these strategies allows for the creation of unique, kinked hairpin structures that can be used as starting points for designing novel inhibitors of cellular processes. nih.govnih.gov

Biochemical Interactions and Mechanistic Studies in Model Systems

Interaction with Enzymes and Molecular Targets in In Vitro Systems

The incorporation of the mercapto group onto the proline scaffold facilitates specific interactions with biological macromolecules, making it a valuable probe for studying enzyme mechanisms and designing potent inhibitors.

Probing Enzyme Active Site Specificity and Mechanistic Pathways

Derivatives of mercapto-L-proline have been instrumental in probing the active sites of specific enzymes, particularly metallopeptidases. A notable example is the development of potent inhibitors for leukotriene A4 (LTA4) hydrolase, a bifunctional zinc-containing enzyme involved in the inflammatory cascade. nih.govebi.ac.uk

Synthetic modifications of N-mercaptoacyl-L-proline have been explored to map the structural requirements of the LTA4 hydrolase active site. Research has shown that while the N-mercaptoacyl group is effective, the introduction of a large, hydrophobic substituent at the C4 position of the proline ring dramatically enhances inhibitory potency. nih.gov This structure-activity relationship suggests that the active site of LTA4 hydrolase contains a corresponding hydrophobic pocket that can be exploited for inhibitor design. The thiol group of these inhibitors is thought to interact directly with the catalytic zinc ion in the enzyme's active site. researchgate.net

For instance, the addition of a 4-isopropylbenzylthio group to the proline scaffold resulted in a compound with an IC50 value of 52 nM, a significant increase in potency compared to the well-known angiotensin-converting enzyme inhibitor captopril, which has an IC50 of 630,000 nM against LTA4 hydrolase. nih.gov This highlights the specificity that can be achieved by modifying the proline ring, thereby providing a molecular tool to dissect the topology of the enzyme's active site. nih.govebi.ac.uk

| Compound | 4-Position Substituent | LTA4 Hydrolase IC50 (nM) |

| Captopril | H | 630,000 |

| Derivative 3f | (S)-4-isopropylbenzylthio | 52 |

| Derivative 3l | (S)-4-tert-butylbenzylthio | 31 |

| Derivative 3m | (S)-4-cyclohexylbenzylthio | 34 |

This table presents the half maximal inhibitory concentration (IC50) values of various N-mercaptoacyl-L-proline derivatives against Leukotriene A4 (LTA4) hydrolase, demonstrating the impact of C4 position substituents on inhibitory potency. Data sourced from Enomoto et al., 2008. nih.gov

Modulators of Peptide Synthesis and Modification Enzymes

(4R)-4-Mercapto-L-proline is a key component in advancing peptide synthesis methodologies, particularly Native Chemical Ligation (NCL). nih.gov NCL is a powerful technique for ligating unprotected peptide fragments, where an N-terminal cysteine of one peptide reacts with a C-terminal thioester of another to form a native peptide bond. wikipedia.orgresearchgate.net

The use of N-terminal mercaptoproline in NCL allows for the formation of peptide bonds at proline residues, which was previously a significant challenge. nih.gov The mechanism involves an initial transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift that forms the desired amide bond. wikipedia.orgrsc.org However, NCL reactions at mercaptoproline can be slow or stall after the initial thioester exchange due to an inefficient S→N acyl transfer. nih.gov

Mechanistic studies revealed that this inefficiency is not due to ring strain in the bicyclic transition state but rather to a low energy barrier for the reverse reaction, where the tetrahedral intermediate reverts to the S-acyl intermediate instead of proceeding to the amide product. nih.gov This insight led to the discovery that buffers capable of general acid/base catalysis, such as imidazole, can significantly promote the S→N acyl transfer step, leading to efficient ligation. nih.gov This demonstrates how this compound has been used not only to expand the scope of peptide synthesis but also to provide deeper mechanistic understanding of the underlying chemical transformations. nih.gov

Role in Understanding Pyrrolidine (B122466) Ring Isomerization in Peptidic Systems

The proline ring is not planar and exists in two primary puckered conformations: Cγ-exo (down-puckered) and Cγ-endo (up-puckered). This ring pucker is intrinsically linked to the isomerization of the preceding peptidyl-prolyl bond, which can be either trans or cis. nih.govnih.gov The ability to control these conformational states is crucial for designing peptides and proteins with specific structures and functions.

Substitution at the 4-position of the proline ring provides a powerful means to influence this conformational equilibrium through stereoelectronic effects. nih.govnih.govnih.gov The stereochemistry of the substituent is critical; a 4R-substituent generally favors the Cγ-exo ring pucker, which in turn stabilizes the trans conformation of the amide bond. nih.govmdpi.com Conversely, a 4S-substituent tends to favor the Cγ-endo pucker. nih.govnih.gov

The introduction of a mercapto group at the 4R position contributes to this conformational bias. The electron-withdrawing nature of the sulfur atom, when positioned trans to the carboxyl group, creates a stereoelectronic effect that stabilizes the exo pucker. nih.govnih.gov This predictable control over local peptide structure has made 4-substituted prolines, including mercaptoproline, valuable tools for studying the relationship between proline isomerization and protein folding, stability, and molecular recognition. nih.govnih.gov

Structural Basis of Receptor-Ligand Interactions Utilizing this compound Analogues

While direct structural studies featuring this compound in receptor-ligand complexes are limited, analogues with substitutions at the 4-position are widely used to create conformationally constrained peptidomimetics for studying these interactions. The rigid proline scaffold serves to orient pharmacophoric groups into specific clefts within a receptor's binding site, providing valuable insights into the structural basis of molecular recognition. mdpi.com

A pertinent example involves the use of a 4-aminoproline (Amp) scaffold, an analogue of mercaptoproline, to design modulators of α4β1 integrin. mdpi.comnih.gov Integrins are cell adhesion receptors involved in numerous physiological and pathological processes, including inflammation and cancer. mdpi.com Researchers have designed and synthesized cyclic peptidomimetics incorporating the 4-aminoproline core. nih.govresearchgate.net This constrained scaffold helps to mimic the bioactive conformation of the natural ligand, enabling high-affinity binding. nih.gov

In one study, a collection of cyclic peptidomimetics was developed using a 4-aminoproline scaffold grafted with key α4β1-recognizing sequences. nih.gov Molecular modeling studies guided the design, and subsequent biological evaluation in cell adhesion assays identified a cyclopeptide, c[Amp(MPUPA)Val-Asp-Leu], with promising submicromolar agonist activity. nih.govresearchgate.net Such studies, which rely on the conformational constraints imposed by 4-substituted proline analogues, are crucial for elucidating the precise three-dimensional interactions that govern ligand binding and receptor activation, paving the way for the structure-based design of novel therapeutics. mdpi.comnih.gov

Structural Characterization and Advanced Analytical Methodologies for Research

Spectroscopic Analysis of (4R)-4-Mercapto-L-proline and its Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of this compound. These techniques provide information on atomic connectivity, functional groups, and the spatial arrangement of atoms, which collectively define the compound's unique chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR is crucial for characterizing the distinct conformations of the five-membered pyrrolidine (B122466) ring and the stereochemistry of the substituents.

The conformation of the proline ring is not planar and typically adopts one of two preferred puckered envelopes, Cγ-exo or Cγ-endo. nih.gov The presence of the mercapto group at the C4 position significantly influences this puckering preference through steric and electronic effects. nih.gov Furthermore, the amide bond preceding the proline nitrogen atom can exist in either a cis or trans conformation, a phenomenon that is slow on the NMR timescale, often resulting in two distinct sets of resonances for each isomer. researchgate.netnih.gov The ratio of these isomers can be quantified by integrating the respective signals.

¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment and, therefore, to the molecular conformation. rsc.org For instance, the chemical shifts of the Cβ, Cγ, and Cδ carbons can distinguish between the cis and trans isomers of the X-Pro bond. researchgate.net Vicinal coupling constants (³J) obtained from ¹H NMR spectra, particularly between protons on the pyrrolidine ring, can be used in conjunction with Karplus-type equations to estimate the dihedral angles and thus refine the ring's pucker. nih.govugent.be Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space distance constraints between protons, which are essential for building a comprehensive 3D model of the molecule's dominant conformation in solution. researchgate.net The introduction of fluorine atoms at the C4 position, as in 4-fluoro-L-proline, has been used as a sensitive ¹⁹F NMR probe to study these conformational biases and their effects on peptide-protein interactions. copernicus.orgnih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Hα | ~4.1 - 4.5 | - | Position is sensitive to cis/trans isomerization. |

| Hβ | ~2.0 - 2.4 | - | Often appears as a complex multiplet. |

| Hγ | ~1.9 - 2.2 | - | Position is influenced by C4 substituent and ring pucker. |

| Hδ | ~3.2 - 3.8 | - | Adjacent to the nitrogen atom; sensitive to cis/trans isomerization. |

| Cα | - | ~61 - 63 | Key indicator of the proline backbone. |

| Cβ | - | ~30 - 32 | Chemical shift can help differentiate cis/trans isomers. |

| Cγ | - | ~25 - 28 | Directly affected by the C4 substituent (e.g., the mercapto group). |

| Cδ | - | ~47 - 49 | Chemical shift is a strong indicator of cis/trans isomerization. |

| C=O | - | ~174 - 178 | Carboxyl carbon. |

Proline-rich sequences often adopt a unique helical structure known as a polyproline II (PPII) helix. researchgate.net This conformation is characterized by a CD spectrum with a strong negative band around 204-206 nm and a weak positive band near 228 nm. researchgate.netnih.gov The incorporation of this compound can either stabilize or disrupt such structures, and CD spectroscopy provides a direct means of observing these effects. Changes in the position and intensity of the characteristic CD bands can indicate shifts in the conformational equilibrium, for example, from a PPII helix to a more disordered state. ubc.ca The analysis of CD spectra allows for the quantitative estimation of the percentage of different secondary structural elements (α-helix, β-sheet, PPII helix, random coil) within a peptide. nih.govgfpp.fr This technique is particularly sensitive to conformational changes induced by environmental factors such as temperature, pH, or the binding of a ligand, making it a powerful method for studying the structural integrity and stability of peptides containing this compound. rsc.org

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

| Random Coil / Unordered | ~212 | ~195 |

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides high-resolution data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation. nih.gov For this compound, a crystal structure would definitively establish the puckering of the pyrrolidine ring and the exact stereochemical orientation of the mercapto group relative to the carboxylic acid group.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

The biological and chemical properties of chiral molecules are often highly dependent on their specific enantiomeric form. Therefore, ensuring the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. scielo.br

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov For proline and its derivatives, polysaccharide-based CSPs (e.g., Chiralpak®) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) have proven effective. sigmaaldrich.comresearchgate.net The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) with additives such as trifluoroacetic acid (TFA), is crucial for achieving optimal resolution. researchgate.netnih.gov For underivatized amino acids, which are zwitterionic, macrocyclic glycopeptide CSPs are particularly suitable as they are compatible with aqueous mobile phases. sigmaaldrich.com In some cases, derivatization of the amino acid with a fluorescent or UV-absorbing tag, such as NBD-Cl, is performed prior to analysis to enhance detection sensitivity. google.comimpactfactor.org

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application Note |

|---|---|---|---|

| Chiralpak AD-H (polysaccharide-based) | Hexane / Ethanol / 0.1% TFA | UV | Effective for Boc-protected proline derivatives. Resolution is sensitive to alcohol content. researchgate.net |

| Astec CHIROBIOTIC T (teicoplanin-based) | Water / Methanol / Formic Acid | UV / MS | Suitable for resolving underivatized amino acid enantiomers. sigmaaldrich.com |

| CHIRALPAK-IA (polysaccharide-based) | Ethanol / 0.1% TFA | UV (464 nm) | Used for separating NBD-Cl derivatized proline enantiomers. impactfactor.org |

| Chiralcel OD-RH | Acetonitrile / Ammonium Bicarbonate Buffer | MS/MS | Used in reversed-phase mode for chiral separation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is routinely used for the identification and structural confirmation of compounds like this compound and its derivatives.

In an LC-MS analysis, the sample is first separated by the LC system. The retention time provides a characteristic measure of the analyte's polarity under the given chromatographic conditions. For instance, using hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar compounds like modified amino acids. elifesciences.org As the compound elutes from the column, it is introduced into the mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z). This provides a precise molecular weight, serving as a primary confirmation of the compound's identity.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The resulting fragmentation pattern is like a fingerprint for the molecule, allowing for unambiguous structural confirmation. When this compound is part of a peptide, MS/MS can be used to determine the peptide's sequence and pinpoint the location of the modification. The fragmentation of proline-containing peptides can be complex, sometimes involving cyclization and rearrangement, but it yields specific ions that confirm the presence and position of the proline residue. nih.gov

Derivatization Methods for Enhanced Detection in Research Samples

The quantitative and qualitative analysis of this compound in complex biological matrices often requires derivatization. This chemical modification is employed to improve the analytical characteristics of the molecule, which lacks a strong native chromophore for UV-Vis detection and can exhibit poor chromatographic behavior. Derivatization strategies typically target the molecule's reactive functional groups—the secondary amine of the proline ring and, most notably, the thiol (mercapto) group—to enhance detection sensitivity and selectivity for techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). nih.govthermofisher.comsigmaaldrich.com

The primary goals of derivatizing this compound include:

Introduction of a Chromophore or Fluorophore: Attaching a UV-absorbing or fluorescent tag allows for highly sensitive spectrophotometric or fluorometric detection. impactfactor.orgresearchgate.netrsc.org

Improved Chromatographic Properties: Modifying the polar functional groups can reduce peak tailing and improve resolution on chromatographic columns. sigmaaldrich.com

Increased Volatility: For GC analysis, derivatization is essential to convert the non-volatile amino acid into a more volatile compound. sigmaaldrich.com

Enhanced Ionization for Mass Spectrometry: Derivatization can improve the ionization efficiency and fragmentation patterns, aiding in mass spectrometric detection and identification. pnnl.gov

Derivatization Targeting the Thiol Group

The thiol group is a primary target for selective derivatization due to its high nucleophilicity. A variety of reagents are available that react specifically with thiols under controlled conditions. nih.govthermofisher.com

Maleimides: These are highly effective reagents for thiol-selective modification. The reaction involves the addition of the thiol group across the double bond of the maleimide ring, forming a stable thioether linkage. thermofisher.com Fluorescent maleimide derivatives are particularly useful for introducing a highly sensitive tag for HPLC with fluorescence detection.

Selenium-Based Reagents: Novel selenium-containing reagents have been developed for highly selective and rapid thiol labeling. pnnl.gov For instance, reagents containing a Se-N bond react specifically with thiols to form a stable Se-S bond. pnnl.gov This reaction is rapid, occurring in seconds, and highly selective for cysteine residues in peptides, suggesting similar reactivity with the thiol of 4-mercapto-L-proline. pnnl.gov The choice of selenium reagent can also influence the fragmentation behavior in mass spectrometry, which can be tuned for specific analytical applications like precursor ion scanning. pnnl.gov

Other Thiol-Reactive Reagents: A broad range of reagents can be used for thiol derivatization, each offering different advantages in terms of reactivity, selectivity, and the spectroscopic properties of the resulting derivative. nih.gov

| Reagent Class | Specific Reagent Example | Reaction Principle | Enhanced Detection Method |

|---|---|---|---|

| Maleimides | N-(1-Pyrenyl)maleimide | Thiol addition across the maleimide double bond to form a stable thioether. thermofisher.com | HPLC with Fluorescence Detection |

| Haloacetyl Derivatives | 5-(Bromomethyl)fluorescein | Nucleophilic substitution of the halogen by the thiol group. thermofisher.com | HPLC with Fluorescence Detection |

| Organoselenium Compounds | Ebselen, N-(phenylseleno)phthalimide | Cleavage of a Se-N bond by the thiol to form a new Se-S bond. pnnl.gov | Mass Spectrometry (MS), HPLC-MS |

| Disulfides | Ellman's Reagent (DTNB) | Thiol-disulfide exchange reaction, releasing a chromophoric thione. thermofisher.com | UV-Vis Spectrophotometry |

Derivatization Targeting the Proline Backbone

The proline structure, containing a secondary amine and a carboxylic acid, can also be derivatized. These methods are common for the analysis of amino acids in general.

For Gas Chromatography (GC) Analysis: A two-step derivatization process is typically required to replace the active hydrogens on both the amine and carboxyl groups, thereby increasing volatility. sigmaaldrich.com

Esterification: The carboxyl group is first esterified, commonly through methylation using methanolic HCl. sigmaaldrich.com

Acylation: The secondary amine group is then acylated using reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com This step is crucial for producing good peak shapes in GC analysis. sigmaaldrich.com

For HPLC Analysis with Fluorescence Detection: To overcome the lack of a native chromophore, fluorescent derivatizing reagents are used. Reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) react with the secondary amine of the proline ring to form a highly fluorescent adduct. impactfactor.orgresearchgate.netrsc.org This pre-column derivatization allows for sensitive detection of proline and its derivatives by HPLC with a fluorescence detector. rsc.org The reaction with NBD-Cl, for example, can be carried out by heating the sample with the reagent in an ethanol medium, producing a derivative detectable at an excitation wavelength around 464 nm. impactfactor.orgresearchgate.net

| Method | Reagents | Target Functional Group(s) | Analytical Application |

|---|---|---|---|

| Esterification & Acylation | 1. Methanolic HCl 2. Trifluoroacetic anhydride (TFAA) or Acetic anhydride | Carboxyl and Secondary Amine | Gas Chromatography (GC), GC-MS sigmaaldrich.com |

| Fluorescent Labeling | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | HPLC with Fluorescence/UV Detection impactfactor.orgresearchgate.net |

| Fluorescent Labeling | 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Secondary Amine | HPLC with Fluorescence Detection rsc.org |

| Acetylation | 13C-labeled Acetic Anhydride | Secondary Amine | Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |

Computational and Theoretical Studies of 4r 4 Mercapto L Proline

Molecular Modeling and Dynamics Simulations of Conformational Preferences

The conformational flexibility of the proline ring, known as puckering, and the cis-trans isomerization of the peptide bond are critical determinants of the structure and function of proline-containing peptides and proteins. Molecular modeling and dynamics simulations have been instrumental in elucidating these features for proline and its derivatives. While direct simulations of (4R)-4-Mercapto-L-proline are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 4-substituted proline residues.

Theoretical studies on compounds like 4-methylproline and 4-hydroxy-L-proline have shown that the substituent at the 4-position significantly influences the conformational preferences of the pyrrolidine (B122466) ring. nih.govnih.gov The ring can adopt two primary puckered forms: an "up" (Cγ-exo) pucker and a "down" (Cγ-endo) pucker. The preferred pucker is determined by a delicate balance of steric and electronic effects. For instance, in 4(R)-hydroxy-L-proline, the electronegative hydroxyl group leads to a strong preference for the up puckering conformation. dntb.gov.ua Similarly, the sulfur atom in this compound, with its larger atomic radius and different electronic properties compared to carbon or oxygen, is expected to have a distinct impact on the ring's conformational equilibrium.

Molecular dynamics simulations allow for the exploration of the conformational landscape of molecules over time. Such simulations on proline-rich peptides have revealed that they can sample a range of conformations, including the polyproline II (PPII) helix, a left-handed helical structure. frontiersin.org The presence of a substituent at the 4-position can stabilize or destabilize such secondary structures. For this compound, simulations could predict how the mercapto group influences the stability of PPII helices and other folded states through steric interactions and potential hydrogen bonding with its thiol group.

The cis-trans isomerization of the peptide bond preceding a proline residue is a slow process that can be a rate-limiting step in protein folding. Computational studies have explored the energy barriers associated with this isomerization. nih.govnih.gov For 4-substituted prolines, the nature of the substituent can alter these barriers. It is plausible that the mercapto group in this compound could modulate the kinetics of cis-trans isomerization, a hypothesis that can be rigorously tested using molecular dynamics simulations with enhanced sampling techniques.

Table 1: Predicted Conformational Preferences of this compound based on Analogous Compounds

| Feature | Predicted Influence of 4-Mercapto Group | Rationale based on Analogues |

| Ring Pucker | Potential preference for a specific pucker (e.g., Cγ-exo or Cγ-endo) | Substituents at the 4-position are known to bias the ring pucker equilibrium in other proline derivatives. nih.govnih.govdntb.gov.ua |

| Peptide Bond | Altered cis-trans isomerization barrier | The electronic and steric nature of the 4-substituent can influence the stability of the transition state for isomerization. nih.govnih.gov |

| Secondary Structure | Modulation of polyproline II (PPII) helix stability | The bulk and hydrogen bonding capacity of the mercapto group can affect inter-residue interactions within a peptide chain. frontiersin.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed picture of the electronic structure of molecules, which is fundamental to understanding their reactivity. For this compound, these calculations can elucidate the properties of the thiol group, which is central to its chemical behavior.

DFT studies can be used to calculate various molecular properties, including orbital energies, partial atomic charges, and the electrostatic potential surface. These calculations would likely reveal a significant localization of electron density on the sulfur atom of the mercapto group, making it a nucleophilic center. The acidity of the thiol proton (pKa) can also be predicted with a high degree of accuracy using quantum chemical methods in combination with continuum solvation models.

Furthermore, quantum chemical calculations can be employed to model chemical reactions involving the thiol group. For example, the reaction mechanism of disulfide bond formation, a key reaction for mercaptans, can be investigated. The calculated activation energies for such reactions can provide insights into their kinetics. Studies on other mercaptan-containing molecules have successfully used these approaches to understand their antioxidant properties and reactivity towards radicals. nih.gov

Table 2: Key Electronic Properties of this compound Amenable to Quantum Chemical Calculation

| Property | Significance | Computational Approach |

| Highest Occupied Molecular Orbital (HOMO) | Indicates the molecule's ability to donate electrons (nucleophilicity). | Density Functional Theory (DFT) |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the molecule's ability to accept electrons (electrophilicity). | Density Functional Theory (DFT) |

| Partial Atomic Charges | Reveals the distribution of electron density within the molecule. | Population analysis (e.g., Mulliken, NBO) |

| Thiol pKa | Quantifies the acidity of the mercapto group. | DFT with a continuum solvation model |

| Reaction Energy Profiles | Elucidates the mechanism and kinetics of reactions involving the thiol group. | Transition state theory with DFT |

Prediction of Interaction Motifs and Binding Modes in Biomolecular Systems

The incorporation of this compound into peptides can introduce unique interaction motifs that can be explored using computational methods. Proline-rich motifs are known to be involved in a multitude of protein-protein interactions, often serving as recognition sites for specific protein domains. nih.gov The presence of a mercapto group can add another layer of specificity to these interactions.

Molecular docking and molecular dynamics simulations can be used to predict how peptides containing this compound might bind to target proteins. The thiol group can act as a hydrogen bond donor or acceptor. More significantly, it can form covalent bonds with other sulfur-containing residues (cysteine) to form disulfide bridges, or coordinate with metal ions in metalloproteins. These potential interactions can be modeled to predict binding affinities and specificities.

For example, docking studies could be performed to investigate the binding of a this compound-containing peptide to the active site of an enzyme. The results could reveal favorable binding poses and key interactions, guiding the design of potent and selective inhibitors. Similarly, simulations could explore the role of this modified amino acid in mediating the interaction between two proteins, potentially stabilizing or destabilizing the complex.

In Silico Design of this compound-Containing Research Probes

The unique chemical properties of the mercapto group make this compound an attractive component for the in silico design of research probes. Computational methods can be employed to design probes with specific functionalities, such as fluorescent labels or affinity tags.

For instance, a fluorescent probe could be designed by computationally modeling the attachment of a fluorophore to the thiol group of this compound. Quantum chemical calculations could be used to predict the photophysical properties of the resulting conjugate, such as its absorption and emission wavelengths. This in silico screening can help identify promising candidates for synthesis and experimental validation.

Furthermore, the ability of the thiol group to react specifically with certain chemical entities can be exploited in the design of activity-based probes. Computational modeling can be used to design molecules that can covalently bind to the active site of a target enzyme through the mercapto group of an incorporated this compound residue. This approach can lead to the development of highly specific probes for studying enzyme function and activity. The principles of such in silico design have been applied in various contexts, including the development of qPCR assay probes. nih.gov

Emerging Research Directions and Future Perspectives

Integration into Novel Bioorthogonal Reactions for Advanced Research

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The thiol group of (4R)-4-mercapto-L-proline makes it a prime candidate for integration into such reactions, enabling the study of biomolecules in real-time within their natural environment. wikipedia.org

Researchers are exploring the use of this compound in various bioorthogonal ligations. These reactions allow for the precise labeling and tracking of peptides and proteins, providing deeper insights into their function and localization within cells. The development of novel amino acids with functional groups amenable to bioorthogonal reactions is a key area of focus. nih.gov For instance, derivatives of proline containing functionalities for reactions like the Suzuki and Sonogashira couplings have been synthesized. nih.govrsc.org

Future work in this area will likely focus on developing even more efficient and mutually orthogonal reactions involving this compound derivatives. This would allow for the simultaneous labeling of multiple biomolecules, offering a more comprehensive picture of complex biological systems. researchgate.net

Development of Advanced this compound-Based Chemical Tools

The distinct characteristics of this compound are being harnessed to create sophisticated chemical tools for a range of applications in medicinal chemistry and chemical biology.

One significant application is in Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. Peptides containing N-terminal 4R-mercaptoproline have been synthesized and utilized in NCL reactions. chemrxiv.orgnih.gov While challenges such as slow S→N acyl transfer have been encountered, mechanistic insights are leading to more efficient ligation protocols. nih.gov For example, the use of specific buffers has been shown to promote the desired acyl transfer, leading to the successful formation of the native amide bond. nih.gov

Furthermore, the thiol group can be modified to introduce a variety of functionalities, including fluorescent probes, affinity tags, and cross-linking agents. These "proline editing" techniques allow for the synthesis of peptides with diverse structural and functional properties from a common hydroxyproline (B1673980) precursor. nih.govacs.org This approach provides access to a wide array of 4-substituted proline derivatives without the need for solution-phase synthesis. acs.org

| Reaction/Tool | Description | Application of this compound |

|---|---|---|

| Native Chemical Ligation (NCL) | A method for constructing large peptides and proteins by joining unprotected peptide segments. | Used as the N-terminal residue to facilitate ligation, though can be limited by slow S→N acyl transfer. nih.gov |

| Proline Editing | A technique to stereospecifically modify the 4-position of a proline residue within a peptide. nih.gov | The thiol group can be introduced via this method, starting from hydroxyproline, to create diverse chemical tools. acs.org |

| Suzuki and Sonogashira Reactions | Cross-coupling reactions used to form carbon-carbon bonds. | Iodophenyl ethers of hydroxyproline, related to the mercapto-proline scaffold, can be modified using these water-compatible reactions. nih.govrsc.org |

Rational Design of Peptidomimetics and Constrained Peptides for Mechanistic Probes

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. The conformationally restricted nature of the proline ring makes this compound an excellent building block for the rational design of such molecules. chemrxiv.orgchemrxiv.org

By incorporating this compound into peptide sequences, researchers can create constrained peptides with well-defined three-dimensional structures. These constrained peptides are invaluable as mechanistic probes to study protein-protein interactions (PPIs). nih.gov Understanding and modulating PPIs is a significant goal in drug discovery. chemrxiv.orgchemrxiv.org

The design of peptidomimetics often involves computational methods to predict how a molecule will interact with its target. chemrxiv.orgchemrxiv.org The defined stereochemistry of this compound provides a rigid scaffold that can be used to orient key pharmacophoric elements for optimal binding. For example, replacing a native proline with a functionalized proline analog can influence the peptide's conformation and its interaction with a receptor.

Exploration of Stereoelectronic Effects in Proline Analogs

Stereoelectronic effects arise from the spatial arrangement of orbitals and can have a profound impact on the conformation and reactivity of a molecule. In proline and its analogs, the electronegativity and orientation of substituents at the 4-position significantly influence the pucker of the five-membered ring. wisc.edu

The 4R-substituent, as in this compound, can stabilize a specific ring pucker through stereoelectronic effects like the gauche effect. wisc.edu This conformational preference, in turn, influences the torsion angles of the peptide backbone and can affect the cis-trans isomerism of the preceding peptide bond. nih.gov

For example, 4(R)-hydroxylation of proline is known to promote an exo ring pucker, which optimizes the main-chain torsional angles for a stable trans peptide bond. nih.gov Similarly, studies with 4-fluoroproline (B1262513) have demonstrated that the stereochemistry at the 4-position dramatically impacts the stability of collagen triple helices. wisc.edu The exploration of these effects in this compound and related analogs is crucial for understanding how these building blocks can be used to control peptide and protein structure and function. rsc.org By substituting proline residues with analogs like 4-fluoro-l-proline, the mechanisms of action of proline-rich antimicrobial peptides can be finely tuned. mdpi.comnih.govresearchgate.net

| Substituent at 4-Position | Stereochemistry | Observed Stereoelectronic Effect | Impact on Conformation |

|---|---|---|---|

| -OH (Hydroxy) | 4R | Stabilizes Cγ-exo pucker. nih.gov | Favors trans-amide bond, crucial for collagen stability. nih.gov |

| -F (Fluoro) | 4R | Strongly stabilizes Cγ-exo pucker due to the gauche effect. wisc.edu | Increases stability of collagen triple helix when in the Yaa position. wisc.edu |

| -F (Fluoro) | 4S | Stabilizes Cγ-endo pucker. wisc.edu | Decreases stability of collagen triple helix when in the Yaa position. wisc.edu |

| -SH (Mercapto) | 4R | Expected to influence ring pucker and peptide bond isomerism. | An active area of research for controlling peptide structure. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4R)-4-Mercapto-L-proline with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the C4 position. Utilize chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) to ensure the (4R) configuration. Post-synthesis, validate enantiopurity via chiral HPLC or polarimetry. For thiol group stability, employ protective groups like Trt (trityl) during synthesis and characterize intermediates using -NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound in solution?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic shifts (e.g., C4-SH proton at ~1.5 ppm in DO).

- IR Spectroscopy : Identify S-H stretching vibrations (~2550 cm) and carboxylic acid O-H stretches.

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives.

- Note: Thiol oxidation is a common artifact; use reducing agents (e.g., TCEP) in buffers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thiol reactivity of this compound across pH conditions?

- Methodological Answer : Discrepancies often arise from pH-dependent thiolate formation. Design a kinetic study:

- pH Titration : Measure thiol pKa via UV-Vis spectroscopy (absorbance at 240 nm for thiolate).

- Reactivity Assays : Compare nucleophilic substitution rates with alkylating agents (e.g., iodoacetamide) at pH 5.0 vs. 8.0.

- Computational Modeling : Use DFT calculations to predict protonation states and transition-state energies.

- Critical Step: Control ionic strength and temperature to isolate pH effects .

Q. How to design a study investigating this compound’s role in enzyme active-site stabilization?

- Methodological Answer :

- Hypothesis : The thiol group participates in hydrogen bonding or redox modulation.

- Experimental Framework :

Enzyme Kinetics : Compare wild-type and mutant enzymes (Cys→Ser substitutions) using stopped-flow assays.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity of this compound to target proteins.

Molecular Dynamics Simulations : Model thiol-protein interactions over 100-ns trajectories.

- Data Interpretation : Correlate structural dynamics with catalytic activity loss/gain. Use ANOVA for kinetic data and bootstrap sampling for MD simulations .

Data Contradiction Analysis

Q. Why do studies report divergent biological activities for this compound in cellular assays?

- Methodological Answer : Variations may stem from:

- Cellular Redox State : Thiol oxidation to disulfides alters activity. Pre-treat cells with antioxidants (e.g., NAC) and measure intracellular GSH/GSSG ratios.

- Transport Efficiency : Use -labeled compound to quantify cellular uptake via scintillation counting.

- Metabolite Interference : Perform LC-MS/MS to identify proline derivatives in lysates.

- Recommendation: Standardize cell lines, passage numbers, and assay buffers across labs .

Research Design Tables

Table 1 : Key Parameters for Comparative Studies of this compound Derivatives

| Parameter | Measurement Technique | Critical Controls |

|---|---|---|

| Enantiomeric Excess | Chiral HPLC (Chiralpak IA-3) | Use racemic mixture as a negative control |

| Thiol Reactivity | Ellman’s assay (412 nm) | Include TCEP to prevent oxidation |

| Binding Affinity | Surface Plasmon Resonance | Reference compound: L-proline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.